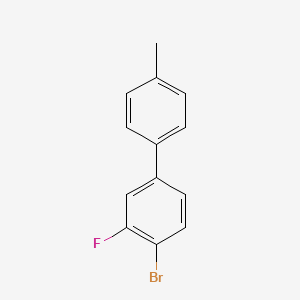![molecular formula C8H9N2NaO3 B6196829 sodium 2-[3-(1H-pyrazol-1-yl)oxetan-3-yl]acetate CAS No. 2680531-68-2](/img/new.no-structure.jpg)
sodium 2-[3-(1H-pyrazol-1-yl)oxetan-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-[3-(1H-pyrazol-1-yl)oxetan-3-yl]acetate is a chemical compound that features a pyrazole ring fused to an oxetane ring, with an acetate group attached to the oxetane ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrazole and oxetane derivatives.
Reaction Steps: The pyrazole ring is first activated, followed by its reaction with an oxetane derivative under specific conditions.
Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions to achieve high yield and purity, often using catalysts and controlled environments.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve replacing a functional group in the compound with another group, using reagents like halides or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Halides, alkylating agents, polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, alkylated derivatives.
Scientific Research Applications
Chemistry: Sodium 2-[3-(1H-pyrazol-1-yl)oxetan-3-yl]acetate is used in organic synthesis as a building block for more complex molecules. Biology: The compound has shown potential in biological studies, particularly in enzyme inhibition and as a probe in biochemical assays. Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties. Industry: The compound is used in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, altering enzyme activity, or modulating signaling pathways.
Comparison with Similar Compounds
Pyrazole derivatives: Similar compounds include pyrazole itself and its various derivatives.
Oxetane derivatives: Compounds like oxetane and its derivatives share structural similarities.
Uniqueness: Sodium 2-[3-(1H-pyrazol-1-yl)oxetan-3-yl]acetate is unique due to the fusion of the pyrazole and oxetane rings, which imparts distinct chemical and biological properties compared to its individual components.
This compound's unique structure and diverse applications make it a valuable subject of study in various scientific fields. Further research may uncover additional uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
2680531-68-2 |
|---|---|
Molecular Formula |
C8H9N2NaO3 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



